2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. This reaction is often carried out under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate in aqueous media . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of fluorescent probes and materials due to its photophysical properties
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins, which in turn inhibits cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,7-Diarylpyrazolo[1,5-a]pyrimidines
Comparison: 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, it exhibits superior cytotoxic activity and a broader range of applications in medicinal chemistry .
Properties
CAS No. |
1221723-75-6 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C18H14N4/c19-15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H,19H2 |
InChI Key |
BEGXHTDHZXMSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)N |
Origin of Product |
United States |
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